molecular formula C21H20FN5O B2436013 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide CAS No. 1396843-50-7

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide

Cat. No.: B2436013
CAS No.: 1396843-50-7
M. Wt: 377.423
InChI Key: OVOFIANWRKTNMD-UHFFFAOYSA-N
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Description

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.423. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Electronic Properties

Research on compounds structurally similar to N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide reveals insights into their crystal structures and electronic properties. For instance, Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds, highlighting the orientation and delocalization characteristics of the piperidine-like group in these compounds. This study provides foundational knowledge for understanding the structural and electronic behavior of related compounds (Georges, Vercauteren, Evrard, & Durant, 1989).

Molecular Docking and Inhibitory Potential

Venkateshan et al. (2019) conducted molecular docking studies on pyridine derivatives, including a focus on the central piperidine ring, which is a common structural element with this compound. Their findings are significant for understanding the potential inhibitory effects of these compounds in biological systems (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Anticonvulsant Activity and Synthesis

Javed et al. (2013) explored the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives and tested their antimicrobial activity. This research is relevant for understanding the synthesis process and potential medical applications of compounds similar to this compound (Javed, Bhatia, Shinde, & Singh, 2013).

Serotonin Receptor Binding

Andersen et al. (1992) synthesized a series of compounds, including 3-(4-fluorophenyl)-1H-indoles, and investigated their binding affinity to serotonin receptors. The structural similarities with this compound make this research pertinent for understanding the interaction of such compounds with neurotransmitter systems (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-3-1-2-16(14-17)19-4-5-20(26-25-19)27-12-8-18(9-13-27)24-21(28)15-6-10-23-11-7-15/h1-7,10-11,14,18H,8-9,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOFIANWRKTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.